(7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
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Overview
Description
(7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridinylmethylidene group, and a thiazolotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with pyridine-4-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazolotriazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyridinylmethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolotriazinones.
Scientific Research Applications
Chemistry
In chemistry, (7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer properties. Its ability to inhibit certain cellular pathways could make it a valuable addition to cancer treatment regimens.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. The nitrophenyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
What sets (7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE apart is its combination of a nitrophenyl group and a pyridinylmethylidene group within a thiazolotriazinone core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(7Z)-3-(4-nitrophenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16-15(9-12-5-7-18-8-6-12)26-17-19-10-20(11-21(16)17)13-1-3-14(4-2-13)22(24)25/h1-9H,10-11H2/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXKCZFNSOVVGA-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=NC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=NC=C4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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